molecular formula C40H30ClS2+ B13328954 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium

Cat. No.: B13328954
M. Wt: 610.2 g/mol
InChI Key: KMSOVALKJZQAMS-UHFFFAOYSA-N
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Description

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium is a complex organic compound with a molecular formula of C40H30ClS2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for research or commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.

Scientific Research Applications

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C40H30ClS2+

Molecular Weight

610.2 g/mol

IUPAC Name

4-[(E)-2-[(3Z)-2-chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium

InChI

InChI=1S/C40H30ClS2/c41-40-30(22-24-32-26-38(28-12-3-1-4-13-28)42-36-20-9-7-18-34(32)36)16-11-17-31(40)23-25-33-27-39(29-14-5-2-6-15-29)43-37-21-10-8-19-35(33)37/h1-10,12-15,18-27H,11,16-17H2/q+1

InChI Key

KMSOVALKJZQAMS-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=C(/C(=C\C=C\2/C=C(SC3=CC=CC=C32)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C6=CC=CC=C65)C7=CC=CC=C7

Canonical SMILES

C1CC(=C(C(=CC=C2C=C(SC3=CC=CC=C32)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C6=CC=CC=C65)C7=CC=CC=C7

Origin of Product

United States

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